N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide
Description
N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes an oxolane ring, a piperidine ring, and a trifluoromethyl group
Properties
IUPAC Name |
N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F3N2O3/c1-2-12-11(4-6-22-12)18-13(21)19-5-3-10(14(15,16)17)9(7-19)8-20/h9-12,20H,2-8H2,1H3,(H,18,21)/t9?,10?,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWILAWNFPUUKY-HCWSGVFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)NC(=O)N2CCC(C(C2)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)NC(=O)N2CCC(C(C2)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the oxolane ring, followed by the introduction of the piperidine ring and the trifluoromethyl group. The final step involves the formation of the carboxamide group.
Oxolane Ring Formation: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Trifluoromethyl Group Addition: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions.
Carboxamide Formation: The final step involves the reaction of the intermediate with an isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Amine derivative.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-methylpiperidine-1-carboxamide: Similar structure but lacks the trifluoromethyl group.
N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(chloromethyl)piperidine-1-carboxamide: Similar structure but has a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide makes it unique compared to its analogs. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
